molecular formula C23H20N2S B2723611 4,5-diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide CAS No. 339277-86-0

4,5-diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide

Cat. No.: B2723611
CAS No.: 339277-86-0
M. Wt: 356.49
InChI Key: LPYWWPAEVVAXBC-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide is a heterocyclic compound that features an imidazole ring substituted with phenyl groups at positions 4 and 5, and a 4-methylbenzyl sulfide group at position 2. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide typically involves a multi-step process. One common method includes the condensation of benzil with ammonium acetate and an aldehyde in the presence of a catalyst such as glacial acetic acid . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The sulfide group can undergo oxidation to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diphenyl-1H-imidazol-2-yl phenyl sulfide
  • 4,5-Diphenyl-1H-imidazol-2-yl benzyl sulfide
  • 4,5-Diphenyl-1H-imidazol-2-yl 4-chlorobenzyl sulfide

Uniqueness

4,5-Diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S/c1-17-12-14-18(15-13-17)16-26-23-24-21(19-8-4-2-5-9-19)22(25-23)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYWWPAEVVAXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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